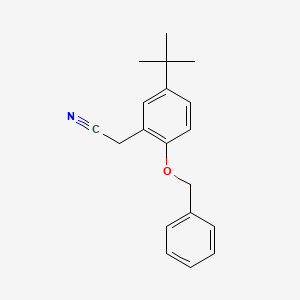

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and a nitrile group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile typically involves multiple steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Nitrile Group: The nitrile group can be introduced through the reaction of a suitable halide derivative with sodium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile depends on its specific application

Enzyme Inhibition: The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites.

Receptor Binding: The benzyloxy and tert-butyl groups can enhance binding affinity to specific receptors through hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-(Benzyloxy)phenyl)acetonitrile: Lacks the tert-butyl group, which may affect its reactivity and binding properties.

2-(2-(Benzyloxy)-5-methylphenyl)acetonitrile: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

Uniqueness

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity, stability, and interactions with molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile is an organic compound with the molecular formula C19H21NO and a molecular weight of approximately 279.38 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, including a benzyloxy group and a tert-butyl substituent on a phenyl ring, which may influence its biological activity.

Structural Characteristics

The structural characteristics of this compound contribute to its biological properties. The presence of both the benzyloxy and tert-butyl groups provides distinct steric and electronic effects, which can enhance its interaction with biological targets.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-tert-Butylphenylacetonitrile | Tert-butyl group on a phenyl ring | Simpler structure without benzyloxy group |

| 2-Benzyloxy-5-methylphenylacetonitrile | Methyl instead of tert-butyl | Potentially different biological activity |

| 3-Benzyloxy-4-tert-butylaniline | Aniline derivative | Different reactivity due to amine functionality |

| 4-Benzyloxyphenylacetic acid | Carboxylic acid functional group | Acidic properties compared to nitrile |

Biological Activity

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas. The compound's activity is often assessed through various in vitro and in vivo studies.

Antiviral Activity

One area of interest is its potential as an antiviral agent. For instance, compounds structurally related to this compound have been explored for their ability to inhibit Hepatitis C virus (HCV) replication. Studies have shown that certain derivatives can act as potent non-nucleoside inhibitors targeting the NS5B polymerase, which is crucial for viral replication .

Antibacterial Properties

Additionally, compounds similar in structure have demonstrated antibacterial properties against Gram-positive bacteria. For example, benzothiazole derivatives have been reported to exhibit broad-spectrum antibacterial activity, which suggests that modifications to the benzyloxy or tert-butyl groups might enhance such effects in this compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with various biological pathways, potentially influencing enzyme activities or receptor interactions.

Inhibition Studies

Inhibition studies have revealed that compounds with similar structures can affect cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism. Such interactions could lead to drug-drug interactions, emphasizing the need for further pharmacokinetic studies .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

- Antiviral Efficacy : A study demonstrated that certain derivatives exhibited EC50 values below 50 nM against HCV .

- Antibacterial Activity : A recent investigation found that benzothiazole derivatives had minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against resistant strains of Staphylococcus aureus .

- Selectivity Profiles : Research into MAO inhibition showed that derivatives could selectively inhibit MAO-B over MAO-A, suggesting potential applications in treating neurological disorders .

Propiedades

IUPAC Name |

2-(5-tert-butyl-2-phenylmethoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-19(2,3)17-9-10-18(16(13-17)11-12-20)21-14-15-7-5-4-6-8-15/h4-10,13H,11,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOZGKHSIJHOJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732338 |

Source

|

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-26-2 |

Source

|

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.